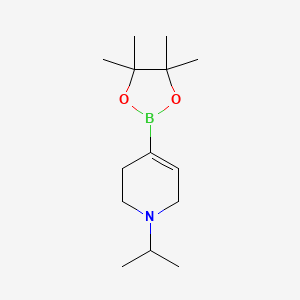![molecular formula C10H12ClN3 B1409002 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379340-25-6](/img/structure/B1409002.png)
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a type of aromatic heteropolycyclic compound . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2,4-dichloropyrimidine with other reagents . For example, 2,4-dichloro-5-tert-butylpyrimidine can be reacted with piperidine in the presence of a base to form the desired product.Scientific Research Applications
1. Chemical Interactions and Derivatives
Research has shown that 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can interact with other chemicals to form new derivatives. For example, a study demonstrated its reaction with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives were studied for their potential as biologically active compounds (Zinchenko et al., 2018).
2. Synthesis of Tricyclic Purine Analogues
This compound has been used in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as precursors for tricyclic purine analogues. Such synthetic routes are important in medicinal chemistry for developing new drugs (Williams & Brown, 1995).
3. Histamine H4 Receptor Ligands
In pharmacological research, derivatives of this compound have been synthesized as ligands for the histamine H4 receptor. This research is significant for developing new therapeutic agents (Altenbach et al., 2008).
4. Microwave-Promoted Cross-Coupling Reactions
The compound has been used in microwave-promoted cross-coupling reactions to prepare new pyrrolo[2,3-d]pyrimidines with aryl groups. This method signifies advancements in organic synthesis techniques (Prieur, Pujol, & Guillaumet, 2015).
5. Crystal Structure Analyses
Crystal structure analyses of derivatives of this compound have been performed, providing insights into their molecular configurations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Asaftei et al., 2009).
6. Synthesis of Dideoxyribonucleosides
The compound has also been used in the synthesis of dideoxyribonucleosides, which are important in the study of nucleic acids and potential therapeutic applications (Rosemeyer & Seela, 1989).
7. Antitumor Activities
Some studies have explored the antitumor activities of pyrrolo[2,3-d]pyrimidine antifolates, indicating potential applications in cancer therapy (Miwa, Hitaka, Akimoto, & Nomura, 1991).
properties
IUPAC Name |
2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)9-13-7(11)6-4-5-12-8(6)14-9/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTDRUMVTMLRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




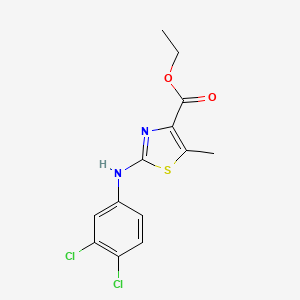
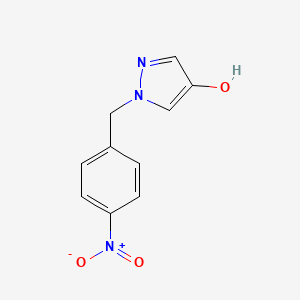







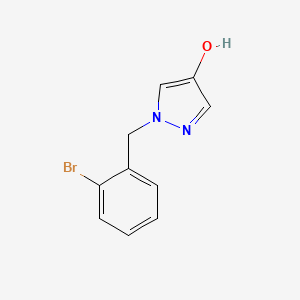
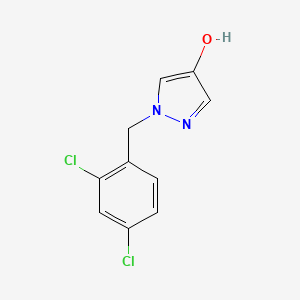
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
